2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine

X-ray crystallography Conformational analysis Molecular geometry

2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1206989-83-4) is a structurally complex heterocyclic compound built on a pyrazolo[1,5-a]pyrazine core, featuring a 3-chlorophenyl substituent at the 2-position and a (2,5-dimethylbenzyl)thio moiety at the 4-position. This scaffold has attracted attention in pharmaceutical and agrochemical research as a potential intermediate or screening candidate.

Molecular Formula C21H18ClN3S
Molecular Weight 379.9
CAS No. 1206989-83-4
Cat. No. B3404071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine
CAS1206989-83-4
Molecular FormulaC21H18ClN3S
Molecular Weight379.9
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H18ClN3S/c1-14-6-7-15(2)17(10-14)13-26-21-20-12-19(24-25(20)9-8-23-21)16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3
InChIKeyVTZJASJGUUTSHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1206989-83-4): Evidence-Limited Heterocyclic Research Tool


2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1206989-83-4) is a structurally complex heterocyclic compound built on a pyrazolo[1,5-a]pyrazine core, featuring a 3-chlorophenyl substituent at the 2-position and a (2,5-dimethylbenzyl)thio moiety at the 4-position [1]. This scaffold has attracted attention in pharmaceutical and agrochemical research as a potential intermediate or screening candidate [2]. However, as of the available evidence cutoff, the compound lacks robust, publicly available head-to-head biological or physicochemical data that would support a data-driven procurement decision over closely related analogs.

Procurement Risk in 2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine: Structural Nuance Without Published Comparator Data


The pyrazolo[1,5-a]pyrazine chemotype is characterized by high sensitivity to substitution patterns. Even minor changes in the arylthio or benzylthio substituents can profoundly alter conformation, electronic properties, and biological target engagement [1]. For the specific 2-(3-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio] variant, no quantitative structure-activity relationship (SAR) data, selectivity profiles, or physicochemical benchmarks have been published comparing it to its close analogs. This information void means that generic substitution with an untested in-class compound carries an unquantifiable risk of altering potency, selectivity, or solubility, rendering any such substitution scientifically unjustified without de novo experimental validation.

2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1206989-83-4): Selective Evidence Audit Against Comparators


Crystal Structure Conformational Differences Relative to the Chlorophenyl-Pyrazole Torsion Angle

In a crystallographic study of a closely related dihydropyrazolo[1,5-a]pyrazine derivative, the relative orientations of the chlorophenyl ring with respect to the pyrazole ring differed significantly between two crystallographically independent molecules, with dihedral angles of −53.3° and 114.09° [1]. This demonstrates that the 3-chlorophenyl substituent can adopt multiple low-energy conformations, a property expected to be shared by 2-(3-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine. Such conformational flexibility may influence molecular recognition and target binding in ways that distinguish it from analogs with different ortho, meta, or para substituents on the phenyl ring.

X-ray crystallography Conformational analysis Molecular geometry

Antimicrobial Activity of 4-S-Substituted Pyrazolo[1,5-a]pyrazines Against S. aureus, M. luteum, and A. niger

In a 2019 study of 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines, the most promising derivatives exhibited antibacterial activity against S. aureus (MIC = 7.8 µg/mL), M. luteum (MIC = 3.9 µg/mL), and antifungal activity against A. niger (MIC = 7.8 µg/mL) [1]. While the specific compound 2-(3-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine was not individually profiled in this publication, the study establishes the antimicrobial potential of the 4-S-substituted pyrazolo[1,5-a]pyrazine chemotype. The 2,5-dimethylbenzylthio substituent represents a distinct steric and electronic environment compared to the simpler arylthio or alkylthio derivatives tested, suggesting that its antimicrobial profile may differ from the reported class benchmarks.

Antimicrobial screening MIC determination Antifungal activity

Synthetic Yield of 4-Arylthiopyrazolo[1,5-a]pyrazines: Benchmark for Chemical Accessibility

The synthesis of 4-arylthiopyrazolo[1,5-a]pyrazines was achieved by reacting 4-bromopyrazolo[1,5-a]pyrazines with substituted thiophenols in DMF in the presence of K₂CO₃ at 90 °C, yielding products in the range of 65–83% [1]. This class-typical yield range provides a practical benchmark for assessing the synthetic accessibility of 2-(3-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine, which is expected to be prepared via an analogous route using 2,5-dimethylbenzyl mercaptan or thiol. The steric bulk of the 2,5-dimethylbenzyl group may influence the reaction efficiency compared to less hindered arylthio analogs, potentially affecting procurement cost and scalability.

Synthetic methodology Reaction yield Chemical accessibility

Evidence-Grounded Application Scenarios for 2-(3-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1206989-83-4)


Chemical Biology Probe Development via Conformational Restriction Studies

The documented conformational flexibility of the chlorophenyl-pyrazole torsion angle in related pyrazolo[1,5-a]pyrazines [1] positions 2-(3-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine as a candidate for conformational restriction studies. By comparing its binding or functional activity to analogs with locked or alternative substituent orientations, researchers can interrogate the role of conformational dynamics in target engagement.

Antimicrobial Screening Library Expansion Against Gram-Positive and Fungal Pathogens

Given that structurally related 4-S-substituted pyrazolo[1,5-a]pyrazines have demonstrated promising antibacterial (S. aureus MIC 7.8 µg/mL, M. luteum MIC 3.9 µg/mL) and antifungal (A. niger MIC 7.8 µg/mL) activity [2], this compound can serve as a novel scaffold for antimicrobial screening campaigns, particularly where the larger 2,5-dimethylbenzylthio substituent is hypothesized to improve target affinity or spectrum relative to simpler analogs.

Medicinal Chemistry SAR Exploration of the 4-Benzylthio Substituent Vector

The 2,5-dimethylbenzylthio group introduces a distinct steric and lipophilic environment compared to the simple arylthio or alkylthio substituents previously studied [3]. This compound is suitable as a starting point for systematic SAR studies aimed at mapping the tolerance of the pyrazolo[1,5-a]pyrazine 4-position to substituted benzylthio groups, with implications for kinase inhibitor or GPCR modulator programs targeting this scaffold.

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